4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine
Overview
Description
4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine is a chemical compound known for its surfactant properties. It is commonly used in various industrial and household applications due to its ability to lower the surface tension of liquids, making it an effective cleaning and emulsifying agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine typically involves a sulfonation reaction. The process begins with the reaction of dodecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor. This reaction produces dodecylbenzenesulfonic acid, which is then neutralized with 2-propanamine to form the final product .
Industrial Production Methods
In industrial settings, the sulfonation reaction is carried out using a continuous reactor to ensure consistent product quality and high efficiency. The reaction conditions typically involve a 1:1 molar ratio of sulfur trioxide to dodecylbenzene, with the reaction temperature maintained between 30-60°C .
Chemical Reactions Analysis
Types of Reactions
4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acids .
Scientific Research Applications
4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine is its ability to reduce surface tension. This property allows it to disrupt the interactions between molecules at the surface of liquids, leading to the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in water .
Comparison with Similar Compounds
Similar Compounds
Sodium Dodecylbenzenesulfonate: Another widely used surfactant with similar properties.
TEA-Dodecylbenzenesulfonate: Used in cosmetics and personal care products.
Sodium Decylbenzenesulfonate: Similar in structure but with a shorter alkyl chain.
Uniqueness
4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine is unique due to its specific combination of a long alkyl chain and a sulfonic acid group, which provides excellent surfactant properties. Its ability to form stable micelles makes it particularly effective in various applications, from cleaning products to pharmaceuticals .
Properties
IUPAC Name |
4-dodecan-3-ylbenzenesulfonic acid;propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.C3H9N/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;1-3(2)4/h12-16H,3-11H2,1-2H3,(H,19,20,21);3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTJISSNQWNGFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)O.CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3S.C3H9N, C21H39NO3S | |
Record name | DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8607 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873438 | |
Record name | 4-(Dodecan-3-yl)benzene-1-sulfonic acid,propan-2-amine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecylbenzenesulfonic acid, [isopropylamine salt] appears as off-white solid with a sweet petroleum odor. May float or sink and mix with water. (USCG, 1999), Liquid, Off-white solid with an odor of sweet petroleum; [CAMEO] >90% Aqueous solution: Viscous amber liquid with a mild odor; [Rhodia MSDS] | |
Record name | DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8607 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecylbenzenesulfonic acid, isopropylamine salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14008 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
greater than 300 °F (liquid) (USCG, 1999) | |
Record name | DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8607 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.03 at 68 °F 1.03 at 25 °C (liquid) (USCG, 1999) - Denser than water; will sink | |
Record name | DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8607 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
26264-05-1, 1135094-12-0 | |
Record name | DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8607 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dodecylbenzenesulfonic acid, isopropylamine salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026264051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Dodecan-3-yl)benzene-1-sulfonic acid,propan-2-amine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecylbenzenesulphonic acid, compound with isopropylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.